N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
This compound features a fused thiazolo[5,4-c]azepin core linked to a 3-phenylbenzo[c]isoxazole moiety via a carboxamide bridge. The thiazoloazepin ring system contributes to conformational rigidity, while the benzoisoxazole group introduces aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-19(24-21-23-16-7-4-10-22-20(27)18(16)29-21)13-8-9-15-14(11-13)17(28-25-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDQJIVEGOVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or unreplicated DNA.
Mode of Action
This interaction is believed to influence the protein’s role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound with potential pharmacological significance. This article explores its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring fused with an azepine and a benzoisoxazole moiety. The molecular formula is , with a molecular weight of approximately 313.4 g/mol. Its structural complexity suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound may exhibit a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of the compound possess anti-HCV (Hepatitis C Virus) properties. For instance, certain derivatives demonstrated effective concentrations (EC50) against HCV replicons, indicating their potential as antiviral agents .
- Anticancer Properties : The compound's structure is conducive to interactions with cellular pathways involved in cancer progression. Some derivatives have shown cytotoxic effects in various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Effects : Initial evaluations indicate that the compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. This opens avenues for its application in treating bacterial infections .
Antiviral Activity
A study assessed the efficacy of various derivatives against HCV. The most potent derivative exhibited an EC50 value of 7.9 µM for genotype 1b and 2.6 µM for genotype 2a, demonstrating significant antiviral potency . The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50, was favorable for these compounds, indicating low toxicity relative to their antiviral effects.
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. For example, one derivative exhibited IC50 values ranging from 10 to 20 µM across different cancer types .
Antimicrobial Studies
In antimicrobial assays, the compound displayed moderate activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth .
Case Studies
| Study | Activity | Findings |
|---|---|---|
| Andreev et al., 2015 | Anti-HCV | Derivative 39 showed EC50 values of 7.9 µM (1b) and 2.6 µM (2a) |
| PMC Study | Anticancer | Induced apoptosis in cancer cell lines; IC50 values between 10-20 µM |
| Bacterial Assay | Antimicrobial | Moderate activity; MIC values varied across strains |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Replication : By targeting viral polymerases or proteases.
- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
- Interference with Bacterial Metabolism : By disrupting cell wall synthesis or protein translation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Target Compound vs. Pyridine Analogue (): Replacing the 3-phenyl group with a pyridin-3-yl moiety reduces molecular weight (404.45 vs. 355.4) and alters solubility due to pyridine’s polar nature.
- Thiadiazole Derivatives () : Compound 8a incorporates a thiadiazole ring instead of thiazoloazepin, which reduces conformational flexibility. The acetylpyridine substituent introduces electron-withdrawing effects, possibly modulating electronic properties for specific enzyme interactions.
- Thiazole-Pyrimidine Hybrids () : BP 27384’s piperazinyl and chloro-substituted phenyl groups enhance hydrophilicity and steric bulk, suggesting divergent pharmacokinetic profiles compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
